Superior Antimicrobial Potency Against MDR Acinetobacter baumannii
WQ-3810 demonstrates an MIC90 of 1 mg/L against A. baumannii clinical isolates, including multidrug-resistant (MDR) strains. This potency is more than eight-fold higher (lower MIC) than ciprofloxacin (64 mg/L) and levofloxacin (8 mg/L), and substantially exceeds moxifloxacin and gemifloxacin [1].
| Evidence Dimension | MIC90 (Minimum inhibitory concentration for 90% of isolates) |
|---|---|
| Target Compound Data | WQ-3810: 1 mg/L |
| Comparator Or Baseline | Ciprofloxacin: 64 mg/L; Levofloxacin: 8 mg/L; Moxifloxacin: >8 mg/L; Gemifloxacin: >8 mg/L |
| Quantified Difference | >8-fold more potent than ciprofloxacin; 8-fold more potent than levofloxacin |
| Conditions | In vitro susceptibility testing against clinical isolates of A. baumannii, including MDR strains |
Why This Matters
Investigators working with MDR A. baumannii require WQ-3810 to achieve measurable antimicrobial activity where standard fluoroquinolones fail completely.
- [1] Kazamori D, Aoi H, Sugimoto K, et al. In vitro activity of WQ-3810, a novel fluoroquinolone, against multidrug-resistant and fluoroquinolone-resistant pathogens. Int J Antimicrob Agents. 2014;44(5):443-449. doi:10.1016/j.ijantimicag.2014.07.017 View Source
